4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine
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Overview
Description
4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. The compound features a bromophenyl group attached to a piperazine ring, which is further connected to an ethylpyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Piperazine Intermediate: This step involves the reaction of 3-bromophenylamine with piperazine under suitable conditions to form the bromophenyl piperazine intermediate.
Coupling with Ethylpyrimidine: The bromophenyl piperazine intermediate is then coupled with 6-ethylpyrimidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted piperazines.
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Amines derived from the reduction of the bromophenyl group.
Scientific Research Applications
4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine involves its interaction with specific molecular targets. The bromophenyl group can interact with various receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the ethylpyrimidine moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **2-3-[4-(3-Bromophenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride
Uniqueness
4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine is unique due to its specific combination of a bromophenyl group, piperazine ring, and ethylpyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19BrN4 |
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Molecular Weight |
347.25 g/mol |
IUPAC Name |
4-[4-(3-bromophenyl)piperazin-1-yl]-6-ethylpyrimidine |
InChI |
InChI=1S/C16H19BrN4/c1-2-14-11-16(19-12-18-14)21-8-6-20(7-9-21)15-5-3-4-13(17)10-15/h3-5,10-12H,2,6-9H2,1H3 |
InChI Key |
NPXVWJJDJKBPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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